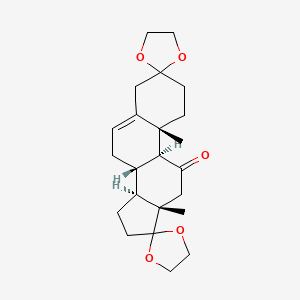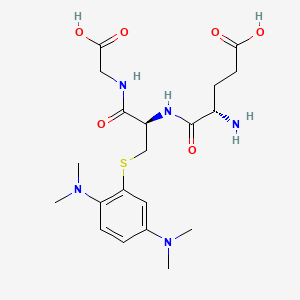
2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is a compound that combines the antioxidant properties of glutathione with the structural features of tetramethylphenylenediamine. Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and is known for its role in protecting cells from oxidative stress. Tetramethylphenylenediamine is an aromatic amine that is often used in redox reactions. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine typically involves the conjugation of glutathione to tetramethylphenylenediamine. This can be achieved through a series of steps:
Activation of Glutathione: Glutathione is first activated by reacting with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation Reaction: The activated glutathione is then reacted with N,N,N’,N’-tetramethyl-4-phenylenediamine under mild conditions, typically in an aqueous buffer at a neutral pH.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would need to be optimized for yield and purity, potentially involving additional purification steps such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds between glutathione moieties.
Reduction: Reduction reactions can break these disulfide bonds, regenerating the thiol groups of glutathione.
Substitution: The aromatic amine group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Disulfide-linked dimers or oligomers.
Reduction: Regenerated thiol-containing monomers.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a redox probe to study oxidative stress and redox reactions.
Biology: Employed in assays to measure glutathione levels and redox status in cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting oxidative stress-related diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its glutathione moiety, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The tetramethylphenylenediamine component can participate in redox cycling, further enhancing the compound’s antioxidant properties. The molecular targets include various cellular proteins and enzymes involved in redox homeostasis, such as glutathione peroxidase and glutathione reductase.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with antioxidant properties.
N,N,N’,N’-Tetramethyl-4-phenylenediamine: An aromatic amine used in redox reactions.
Glutathione Disulfide (GSSG): The oxidized form of glutathione.
Uniqueness
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is unique in that it combines the antioxidant properties of glutathione with the redox activity of tetramethylphenylenediamine. This dual functionality makes it particularly useful in studies of oxidative stress and redox biology.
Properties
CAS No. |
135909-56-7 |
|---|---|
Molecular Formula |
C20H31N5O6S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-3-[2,5-bis(dimethylamino)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H31N5O6S/c1-24(2)12-5-7-15(25(3)4)16(9-12)32-11-14(20(31)22-10-18(28)29)23-19(30)13(21)6-8-17(26)27/h5,7,9,13-14H,6,8,10-11,21H2,1-4H3,(H,22,31)(H,23,30)(H,26,27)(H,28,29)/t13-,14-/m0/s1 |
InChI Key |
FXNNYCXNNOWOBK-KBPBESRZSA-N |
Isomeric SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)

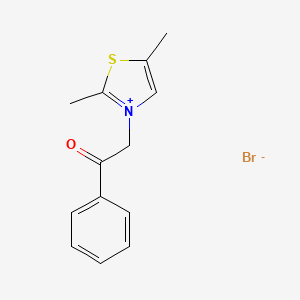
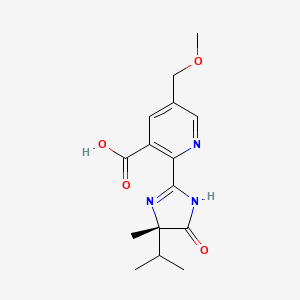
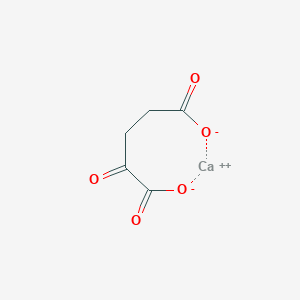
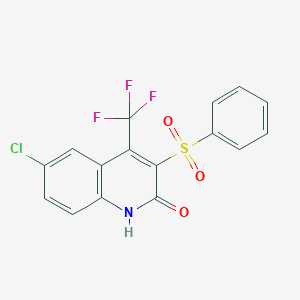
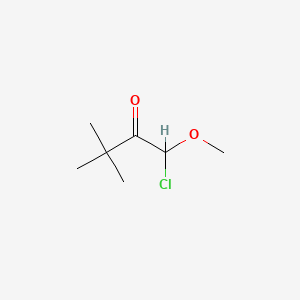

![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
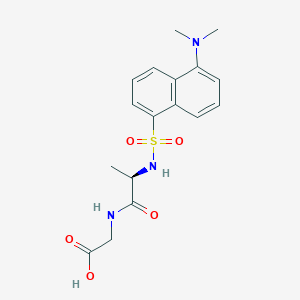
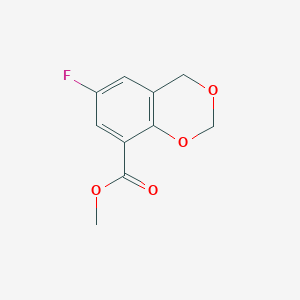
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

